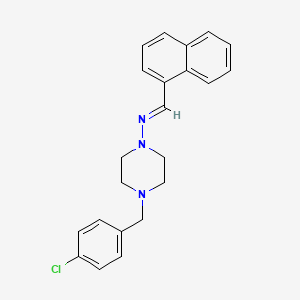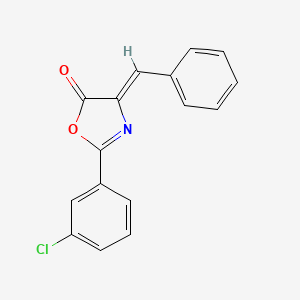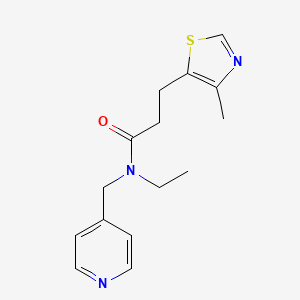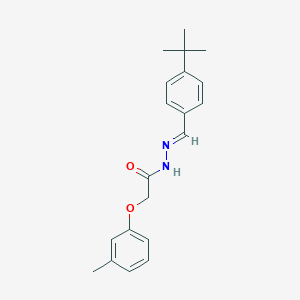![molecular formula C20H23NO2 B5538626 5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cascade approaches, using 1,6-dienes and vinyl iodides as starting materials. A notable method reported by Cheng et al. (2021) uses PdCl2(PPh3)2 as the catalyst, demonstrating moderate yields and good functional group tolerance (Cheng et al., 2021). Additionally, Claessens et al. (2008) present an alternative synthesis starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, leading to benzo[f]isoindole-4,9-diones through CAN-mediated oxidation or spontaneous oxidation of intermediates (Claessens et al., 2008).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis play a crucial role in understanding the molecular structure. The work of Cheng et al. (2022) on a closely related compound provides insight into the crystal structure through Hirshfeld surface analysis, obtained via specific synthesis routes (Cheng et al., 2022).
Chemical Reactions and Properties
The chemical behavior of such compounds is characterized by their interactions and reactivity with various agents. Studies like those by Kossakowski and Raszkiewicz (2004) shed light on the synthesis of N-substituted aminoalkanol derivatives, revealing insights into the expected beta-adrenolytic activity and pharmacological properties of these compounds (Kossakowski & Raszkiewicz, 2004).
Physical Properties Analysis
Investigations into the crystal structure, such as those by Tariq et al. (2010), provide valuable data on the physical properties, including the planarity of the compound's structure and the presence of weak C—H⋯O interactions, which contribute to the overall stability and physical characteristics of the molecule (Tariq et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and bond formation, can be inferred from the synthesis and structural analysis. The work by Low et al. (2002) on the supramolecular structures of related compounds highlights the role of weak C-H...O hydrogen bonds in determining the chemical behavior and interactions of these molecules (Low et al., 2002).
Scientific Research Applications
Crystal Structure and Analysis
Research on similar compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, focuses on understanding their crystal structure and Hirshfeld surface analysis. These studies are pivotal for elucidating the molecular geometry, intermolecular interactions, and potential reactivity of these compounds, laying the groundwork for further chemical and pharmaceutical applications (Cheng et al., 2022).
Receptor Binding Studies
Compounds with complex imide systems, akin to the one inquired about, have been synthesized and evaluated for their binding affinity towards serotonin and dopamine receptors. This research is crucial for the development of new therapeutic agents targeting central nervous system disorders (Kossakowski et al., 2004).
Synthetic Methodologies
The synthesis of novel Biginelli compounds incorporating phthalimide moieties demonstrates the versatility of these compounds in organic synthesis. This research not only expands the library of available phthalimide derivatives but also explores their potential applications in medicinal chemistry and material science (Bhat et al., 2020).
Molecular Interactions and Properties
Investigations into the molecular structures of isomeric compounds reveal insights into their dimerization behaviors and intermolecular interactions. Understanding these properties is essential for the design of molecules with desired physical and chemical characteristics, influencing their applications in various scientific fields (Avasthi et al., 2002).
properties
IUPAC Name |
5,5-dimethyl-2-phenyl-4,6,7,8,9,9a-hexahydro-3aH-benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2)10-6-7-13-11-15-16(12-17(13)20)19(23)21(18(15)22)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIBWWOGCNJTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)